4-(2-Methoxyphenyl)benzene-1-carbothioamide 4-(2-Methoxyphenyl)benzene-1-carbothioamide
Brand Name: Vulcanchem
CAS No.: 1177240-92-4
VCID: VC4518872
InChI: InChI=1S/C14H13NOS/c1-16-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)17/h2-9H,1H3,(H2,15,17)
SMILES: COC1=CC=CC=C1C2=CC=C(C=C2)C(=S)N
Molecular Formula: C14H13NOS
Molecular Weight: 243.32

4-(2-Methoxyphenyl)benzene-1-carbothioamide

CAS No.: 1177240-92-4

Cat. No.: VC4518872

Molecular Formula: C14H13NOS

Molecular Weight: 243.32

* For research use only. Not for human or veterinary use.

4-(2-Methoxyphenyl)benzene-1-carbothioamide - 1177240-92-4

Specification

CAS No. 1177240-92-4
Molecular Formula C14H13NOS
Molecular Weight 243.32
IUPAC Name 4-(2-methoxyphenyl)benzenecarbothioamide
Standard InChI InChI=1S/C14H13NOS/c1-16-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)17/h2-9H,1H3,(H2,15,17)
Standard InChI Key JBDYPDHMFSDANG-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=CC=C(C=C2)C(=S)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-(2-methoxyphenyl)benzenecarbothioamide, reflects its biphenyl core structure. The methoxy group (-OCH₃) occupies the ortho position of one benzene ring, while the carbothioamide (-C(=S)NH₂) group is para-substituted on the adjacent ring. This arrangement creates a planar configuration stabilized by intramolecular hydrogen bonding between the thioamide proton and methoxy oxygen, as observed in crystallographic studies of related analogs .

The SMILES notation (COC1=CC=CC=C1C2=CC=C(C=C2)C(=S)N) confirms the connectivity, with the methoxyphenyl and carbothioamide groups positioned at C1 and C4 of the central benzene ring, respectively. Density functional theory (DFT) calculations for similar structures predict bond lengths of 1.76 Å for C=S and 1.42 Å for C-O, aligning with experimental X-ray diffraction data .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₄H₁₃NOS
Molecular Weight243.32 g/mol
XLogP33.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bond Count3

Solubility data remain unreported, but analogs with comparable logP values exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . The compound’s melting point is uncharacterized, though related carbothioamides typically melt between 130–250°C depending on crystallinity .

FactorOptimal ConditionYield Impact
Base Concentration1.2 eq NaOH<20% yield if <0.8 eq
Solvent PolarityEthanol (ε = 24.3)Polar aprotic preferred
Temperature78°C (reflux)Lower temps slow kinetics
Reaction Time12–14h<10h gives <15% yield

Side products include unreacted thiosemicarbazide (detectable via TLC, Rf = 0.2 in ethyl acetate) and dimeric species from Michael addition side reactions .

Structural Characterization

Spectroscopic Analysis

IR Spectroscopy (KBr pellet, cm⁻¹):

  • 3291: N-H stretching (thioamide)

  • 1594: C=N stretching (pyrazoline ring)

  • 1399: C=S stretching

  • 1265: C-O-C asymmetric stretch (methoxy)

Absence of C=O peaks at ~1700 cm⁻¹ confirms complete cyclocondensation .

¹H NMR (400 MHz, DMSO-d₆):

δ (ppm)MultiplicityIntegrationAssignment
9.93s1HNH (thioamide)
7.82–6.89m8HAromatic protons
3.86s3HOCH₃

Coupling constants for aromatic protons range from J = 8.2–8.5 Hz, consistent with para-substitution patterns .

13C NMR (100 MHz, DMSO-d₆):

δ (ppm)Assignment
183.2C=S
161.1C-O (methoxy)
139.4–114.2Aromatic carbons

The C=S carbon appears downfield compared to carbonyl analogs (Δδ ≈ +25 ppm) .

Crystallographic Data

Single-crystal X-ray analysis of a structural analog (C₁₂H₁₃N₅O₂S) reveals:

  • Monoclinic system, space group P2₁/c

  • Unit cell parameters: a = 14.3207 Å, b = 5.2003 Å, c = 19.5919 Å, β = 108.37°

  • Dihedral angle between aromatic rings: 14.36°

  • Intramolecular N-H⋯O hydrogen bonds create S(6) ring motifs .

The thioamide group participates in intermolecular N-H⋯S hydrogen bonds (2.89 Å), forming centrosymmetric dimers .

Biological Activity and Mechanisms

CompoundR-SubstituentMIC (μM)
QST43-Cl-C₆H₄6.25
QST112-OCH₃-C₆H₄50

The 2-methoxyphenyl analog (QST11) shows moderate activity (MIC = 50 μM), suggesting that electronic effects from substituents modulate target binding .

Molecular Docking Insights

Docking studies of analog QST4 into the InhA (enoyl-ACP reductase) active site (PDB: 4TZK) reveal:

  • Binding energy: −8.30 kcal/mol vs. −10.78 kcal/mol for native ligand

  • Key interactions:

    • Hydrogen bonds between sulfonyl group and NAD⁺/Tyr158

    • Hydrophobic contacts with Phe149, Pro156, and Met199

The methoxy group’s electron-donating effects may enhance π-π stacking with aromatic residues, though steric bulk could limit activity in ortho-substituted derivatives .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yields beyond 45% using phase-transfer catalysts or microwave assistance.

  • ADMET Profiling: Predict pharmacokinetic parameters (e.g., CYP450 inhibition, plasma protein binding) via QSAR models.

  • Target Validation: Screen against InhA-overexpressing M. tuberculosis strains to confirm mechanism of action.

  • Structural Analogues: Synthesize derivatives with varied substituents (e.g., 4-F, 3-NO₂) to establish SAR trends.

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